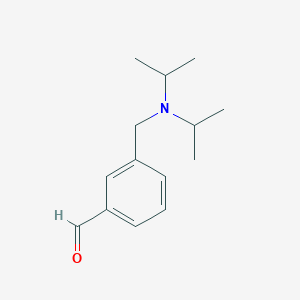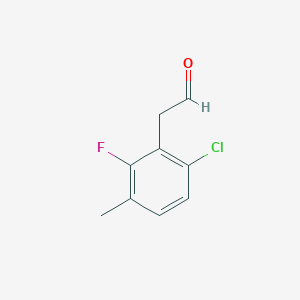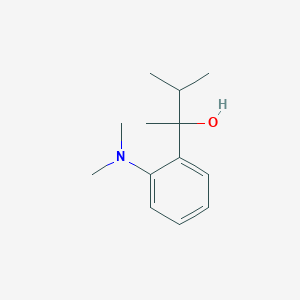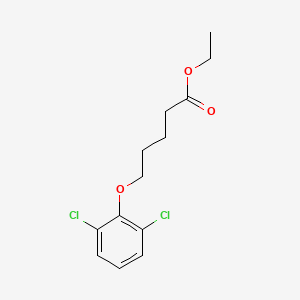
2-(3-Methylthiophen-2-yl)pyridine
Overview
Description
2-(3-Methylthiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) : A study by Tsuboyama et al. (2003) investigated phosphorescent properties of cyclometalated iridium(III) complexes, which included derivatives of 2-(thiophen-2-yl)pyridine. These complexes showed high efficiency and pure-red emission, making them suitable for OLED applications (Tsuboyama et al., 2003).
Photochromic Systems : Nakayama et al. (1991) reported on a diarylethene with an imidazo[1,2-a]pyridine ring that exhibited a reversible ring-closure reaction by photoirradiation, highlighting its potential in photochromic applications (Nakayama et al., 1991).
Singlet Oxygen Production : Mørkved et al. (2009) synthesized zinc azaphthalocyanines with thiophen-2-yl and pyridin-3-yl substituents. They found these compounds showed varied singlet oxygen quantum yields, indicating potential in photodynamic therapy or photosensitizing applications (Mørkved et al., 2009).
Electro-Optic Materials : Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores, including derivatives of pyridine, for applications in nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Coordination Chemistry and Luminescence : Halcrow (2005) reviewed the use of pyridine derivatives in coordination chemistry, highlighting their potential in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Conductivity in Polymers : Ochmańska and Pickup (1991) investigated the conductivity of polymers incorporating 3-methylthiophene and pyridine derivatives, which could have applications in electronic materials (Ochmańska & Pickup, 1991).
Photocatalytic Degradation : Djouambi et al. (2018) studied the photocatalytic degradation of thiophene derivatives, including 2-(3-thienyl) pyridine, indicating potential environmental applications in pollution control (Djouambi et al., 2018).
Anticonvulsant Agents : Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, incorporating pyridine, and evaluated them as potential anticancer and antimicrobial agents (Katariya et al., 2021).
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-5-7-12-10(8)9-4-2-3-6-11-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWFAJUEIWAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990686.png)





![1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990737.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990743.png)
![1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990748.png)
![2-[4-(Trifluoromethylthio)benzoyl]thiazole](/img/structure/B7990754.png)



![1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990782.png)
